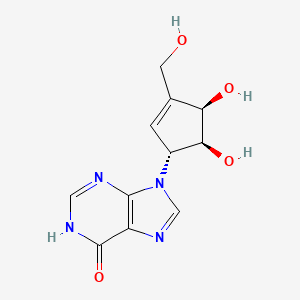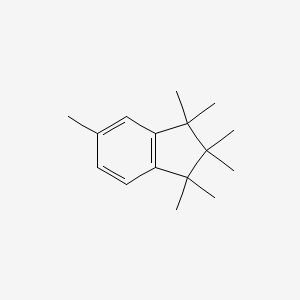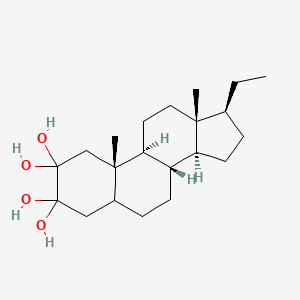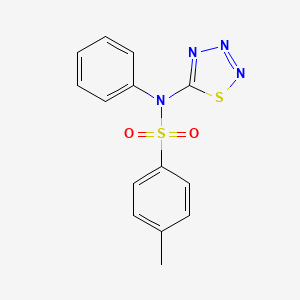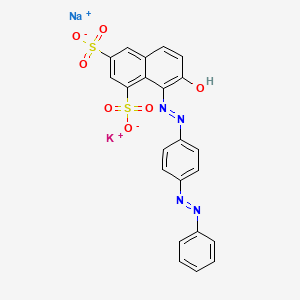![molecular formula C10H15O4P B14473365 Diethyl [2-(furan-2-yl)ethenyl]phosphonate CAS No. 71755-92-5](/img/structure/B14473365.png)
Diethyl [2-(furan-2-yl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(furan-2-yl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(furan-2-yl)ethenyl]phosphonate typically involves the reaction of furan derivatives with phosphonate reagents. One common method is the Horner-Wadsworth-Emmons reaction, where a furan aldehyde reacts with a phosphonate ester under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(furan-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of phosphonate esters with different functional groups.
Scientific Research Applications
Diethyl [2-(furan-2-yl)ethenyl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of diethyl [2-(furan-2-yl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The furan ring may also contribute to the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-(thiophen-2-yl)ethenyl]phosphonate: Similar structure but with a thiophene ring instead of a furan ring.
Diethyl [2-(pyridin-2-yl)ethenyl]phosphonate: Contains a pyridine ring, offering different electronic properties.
Diethyl [2-(benzofuran-2-yl)ethenyl]phosphonate: Features a benzofuran ring, providing additional aromaticity.
Uniqueness
Diethyl [2-(furan-2-yl)ethenyl]phosphonate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
71755-92-5 |
|---|---|
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylethenyl)furan |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(11,14-4-2)9-7-10-6-5-8-12-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
MIWDBNGXLUHHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC1=CC=CO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




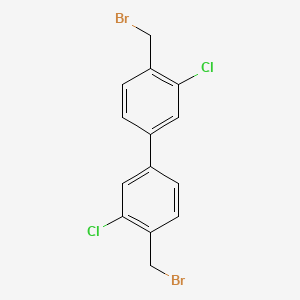

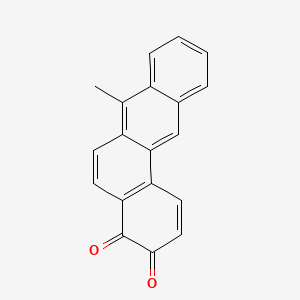

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
